Ticlopidine-d4

概述

描述

Ticlopidine-d4 is a deuterated form of ticlopidine, a thienopyridine compound known for its antiplatelet properties. The deuterium substitution in this compound enhances its stability and allows for more precise pharmacokinetic studies. Ticlopidine itself is used to prevent thrombotic strokes and other conditions related to blood clot formation by inhibiting platelet aggregation .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Ticlopidine-d4 involves the incorporation of deuterium atoms into the ticlopidine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve high pressure and temperature to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity and isotopic enrichment .

化学反应分析

Types of Reactions: Ticlopidine-d4 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: The compound can be reduced to its corresponding thiol derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the thienopyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted thienopyridine compounds .

科学研究应用

Ticlopidine-d4 is widely used in scientific research due to its enhanced stability and isotopic labeling. Its applications include:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of ticlopidine.

Biology: Studied for its effects on platelet aggregation and blood clot formation.

Medicine: Investigated for its potential in treating conditions related to thrombotic events.

Industry: Utilized in the development of new antiplatelet agents and for quality control in pharmaceutical manufacturing

作用机制

Ticlopidine-d4 exerts its effects by inhibiting platelet aggregation. The active metabolite of ticlopidine prevents the binding of adenosine diphosphate to its platelet receptor, impairing the activation of the glycoprotein GPIIb/IIIa complex. This inhibition reduces platelet aggregation and prevents thrombus formation .

相似化合物的比较

Clopidogrel: Another thienopyridine compound with similar antiplatelet properties.

Prasugrel: A more potent thienopyridine with a faster onset of action.

Ticlopidine: The non-deuterated form of Ticlopidine-d4

Uniqueness: this compound’s uniqueness lies in its deuterium substitution, which enhances its stability and allows for more precise pharmacokinetic and pharmacodynamic studies. This makes it a valuable tool in both research and industrial applications .

生物活性

Ticlopidine-d4 is a stable isotope-labeled derivative of ticlopidine, a thienopyridine compound primarily recognized for its antiplatelet properties. The incorporation of deuterium enhances its utility in analytical chemistry, particularly in mass spectrometry, allowing for precise quantification of ticlopidine levels in biological samples. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacokinetics, and related research findings.

This compound functions as an irreversible inhibitor of the adenosine diphosphate (ADP) receptor on platelets, effectively preventing platelet aggregation and thereby reducing the risk of thrombotic events. This mechanism is crucial in managing cardiovascular diseases where platelet activation plays a significant role.

Key Features:

- Inhibition of Platelet Aggregation : this compound inhibits ADP-induced platelet aggregation, similar to its parent compound ticlopidine.

- Metabolic Pathway : The metabolic pathway involves conversion to active metabolites that exert antiplatelet effects. These metabolites are essential for the drug's efficacy and are produced via hepatic metabolism .

Pharmacological Profile

The pharmacological profile of this compound includes its interactions with various enzymes and receptors:

- Cytochrome P450 Interaction : Ticlopidine acts as an inhibitor of CYP2C19, CYP2C9, and CYP3A4 with IC50 values of 26.0 µM, 32.3 µM, and 81.7 µM respectively . This inhibition can affect the metabolism of co-administered drugs.

- NTPDase Inhibition : Ticlopidine also inhibits several NTPDase isoenzymes (NTPDase2 and NTPDase3), which are involved in nucleotide metabolism, further contributing to its antithrombotic effects .

Comparative Biological Activity

The following table summarizes the biological activities and mechanisms of this compound compared to related compounds:

| Compound | Type | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| Ticlopidine | Thienopyridine | ADP receptor antagonist | - |

| Clopidogrel | Thienopyridine | ADP receptor antagonist | 0.53 (active metabolite) |

| Prasugrel | Thienopyridine | ADP receptor antagonist | Faster onset |

| Ticagrelor | Cyclopentyltriazolopyrimidine | Reversible binding; faster action | - |

| Aspirin | Salicylate | Cyclooxygenase inhibitor | - |

Case Studies and Research Findings

Several studies have investigated the biological activity and clinical implications of this compound:

- Antiplatelet Efficacy : A study demonstrated that this compound effectively inhibited platelet aggregation in vitro, with a significant reduction in aggregation rates observed at varying concentrations.

- Metabolic Studies : Research utilizing mass spectrometry has shown that this compound provides enhanced tracking capabilities in metabolic studies compared to non-deuterated forms, facilitating more accurate assessments of drug metabolism in vivo .

- Clinical Implications : Clinical studies have indicated that while ticlopidine is effective, it is often replaced by newer agents like clopidogrel due to safety profiles and side effects. However, this compound remains a valuable tool in research settings for understanding drug interactions and metabolic pathways .

属性

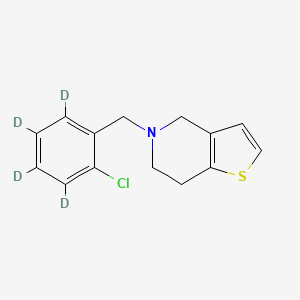

IUPAC Name |

5-[(2-chloro-3,4,5,6-tetradeuteriophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNS/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14/h1-4,6,8H,5,7,9-10H2/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWBOXQYWZNQIN-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC=C2)CC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])CN2CCC3=C(C2)C=CS3)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858483 | |

| Record name | 5-{[2-Chloro(~2~H_4_)phenyl]methyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246817-49-1 | |

| Record name | 5-{[2-Chloro(~2~H_4_)phenyl]methyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。